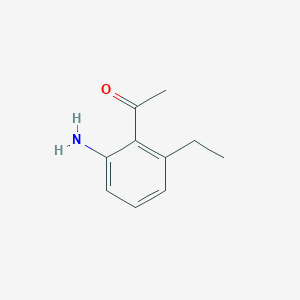

1-(2-Amino-6-ethylphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(2-amino-6-ethylphenyl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-3-8-5-4-6-9(11)10(8)7(2)12/h4-6H,3,11H2,1-2H3 |

InChI Key |

XOHWOHLVLNDOEH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)N)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 6 Ethylphenyl Ethan 1 One and Analogs

Strategic Precursor Design and Selection for Regiospecific Synthesis

The creation of a molecule with a specific substitution pattern like 1-(2-amino-6-ethylphenyl)ethan-1-one requires careful planning in the selection of starting materials. The arrangement of the amino, ethyl, and acetyl groups in a 1,2,6-configuration presents a significant regiochemical challenge. The choice of precursor is dictated by the directing effects of the substituents already present on the benzene (B151609) ring, which influence the position of subsequent chemical modifications.

A logical precursor for this synthesis is 3-ethylaniline. In this molecule, the ethyl group is a weak ortho-, para-director, and the amino group is a strong ortho-, para-director. To introduce an acetyl group at the 2-position, a Friedel-Crafts acylation reaction could be employed. However, the strong activating and basic nature of the amino group complicates this reaction, often requiring a protection strategy.

Alternatively, a synthesis could commence from a nitrobenzene (B124822) derivative. For instance, starting with 1-ethyl-3-nitrobenzene (B1616244) allows for a Friedel-Crafts acylation. The ethyl group directs ortho- and para-, while the nitro group directs meta-. This combination favors the introduction of the acetyl group at the 6-position relative to the ethyl group (the 2-position relative to the nitro group), leading to 1-(2-ethyl-6-nitrophenyl)ethan-1-one. The final step would then be the reduction of the nitro group to an amine. This pathway offers a reliable method for achieving the desired regiochemistry. The development of synthetic strategies that lead to a single, well-defined regioisomer is crucial for avoiding complex purification steps and maximizing yield. nih.gov

Established Synthetic Routes to Aminoaryl Ethanones

Several classical organic reactions have been adapted for the synthesis of amino-substituted aryl ethanones. These methods, while established, often require careful optimization to be applied to sterically hindered or electronically complex substrates like this compound.

Friedel-Crafts Acylation Approaches for Related Phenyl Ethanones

Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring, allowing for the introduction of an acyl group (R-C=O). organic-chemistry.org This electrophilic aromatic substitution reaction typically involves treating an arene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org

However, the direct acylation of anilines (aromatic amines) is problematic. The amino group is a Lewis base that reacts with the Lewis acid catalyst, forming a complex. quora.comsciencemadness.org This interaction places a positive charge on the nitrogen atom, strongly deactivating the aromatic ring towards further electrophilic substitution. quora.com

To overcome this, the amino group is typically protected, often by converting it into an amide (an anilide), such as acetanilide. The amide group is still an ortho-, para-directing group but is less activating and does not readily complex with the Lewis acid catalyst. The acylation can then proceed, followed by a final deprotection step (hydrolysis of the amide) to reveal the desired amino group. For the target molecule, one would start with 3-ethylaniline, protect it as 3-ethylacetanilide, perform the Friedel-Crafts acylation which would be directed to the 2- and 6-positions, and then deprotect the amine.

| Catalyst System | Acylating Agent | Solvent | Notes |

| AlCl₃ (stoichiometric) | Acyl Chloride / Anhydride | Dichloromethane, Nitrobenzene | Traditional method; large amount of catalyst required. google.com |

| Zinc Oxide (ZnO) | Acyl Chloride | Solvent-free | A more environmentally friendly, heterogeneous catalyst. organic-chemistry.org |

| Bismuth Tris-triflate (Bi(OTf)₃) | Acyl Chloride / Anhydride | Acetonitrile | Effective for both activated and deactivated benzenes. researchgate.net |

| Hafnium(IV) Triflate (Hf(OTf)₄) | Acyl Chloride | Trifluoromethanesulfonic acid | Allows for catalytic acylation of unactivated benzenes. researchgate.net |

This table presents various catalytic systems used in Friedel-Crafts acylation reactions for producing aryl ketones.

Reductive Pathways from Nitro-Substituted Aryl Ethanones

A highly reliable and widely used strategy for synthesizing aminoaryl ethanones involves the reduction of a corresponding nitro-substituted precursor. wikipedia.org This two-step approach circumvents the issues associated with direct reactions on anilines. The synthesis begins with the introduction of a nitro group, followed by the desired acylation, and concludes with the reduction of the nitro group to an amine.

For this compound, the synthetic sequence would be:

Nitration: This step is typically performed on a precursor like ethylbenzene (B125841), though controlling the regiochemistry can be difficult. A more controlled route starts with a pre-existing nitro compound.

Acylation: Starting with a molecule such as 1-ethyl-3-nitrobenzene, a Friedel-Crafts acylation introduces the acetyl group. The directing effects of the existing substituents guide the new group to the correct position, yielding 1-(2-ethyl-6-nitrophenyl)ethan-1-one. The oxidation of a nitro ethylbenzene precursor can also be used to form the ketone. google.com

Reduction: The final and crucial step is the selective reduction of the nitro group to an amino group without affecting the ketone carbonyl group.

A variety of reagents can accomplish this transformation, with the choice often depending on factors like substrate sensitivity, desired yield, and reaction conditions. wikipedia.orgscispace.com

| Reducing Agent/System | Conditions | Selectivity |

| Tin (Sn) and Hydrochloric Acid (HCl) | Acidic, aqueous | Good for reducing nitro groups without affecting carbonyls. scispace.com |

| Iron (Fe) and Hydrochloric/Acetic Acid | Acidic, aqueous | A classic, cost-effective industrial method. wikipedia.org |

| Catalytic Hydrogenation (H₂, Pd/C) | Neutral, various solvents | Highly efficient and clean, can sometimes reduce carbonyls at higher pressures/temperatures. scispace.comchemicalbook.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A mild reducing agent often used for sensitive substrates. wikipedia.org |

| Zinc (Zn) and Ammonium (B1175870) Chloride (NH₄Cl) | Aqueous medium | A neutral condition reduction method. wikipedia.orgscispace.com |

This table compares common methods for the reduction of nitroarenes to anilines, a key step in synthesizing aminoaryl ethanones.

Condensation Reactions Involving Substituted Aniline (B41778) Derivatives

A condensation reaction is a chemical process where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water, ammonia (B1221849), or an alcohol. wikipedia.orglibretexts.org While not the most direct route to simple acetophenones, condensation principles can be applied to construct the target framework or its precursors.

For example, a substituted aniline derivative could participate in a condensation reaction to build a more complex heterocyclic system, from which the desired aminoacetophenone could be derived. More directly, reactions that are mechanistically related to condensations can be used. For instance, the reaction of a substituted benzonitrile (B105546) (e.g., 2-amino-6-ethylbenzonitrile) with an organometallic reagent like a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li), followed by acidic hydrolysis, yields the corresponding ketone. This process involves the nucleophilic addition of the methyl group to the nitrile carbon, forming an imine intermediate which is then hydrolyzed to the ketone.

Amidation, the formation of an amide from a carboxylic acid and an amine, is another key condensation reaction. libretexts.org While this is often used as a protection strategy for the amine, it is fundamental to building more complex molecules from aminoacetophenone building blocks. semanticscholar.org

Contemporary Synthetic Protocols and Catalytic Systems

Modern organic synthesis emphasizes efficiency, atom economy, and environmental sustainability. This has led to the development of advanced protocols that can construct complex molecules in fewer steps with greater control.

One-Pot and Multi-Component Reaction Sequences for Aminoacetophenone Frameworks

The synthesis of aminoacetophenone frameworks can benefit from such methodologies. For instance, a domino or cascade reaction could be designed where the formation of the aromatic ring and the introduction of the functional groups occur in a sequential, uninterrupted process. A copper-catalyzed domino process has been developed for the one-pot synthesis of tryptanthrin (B1681603) derivatives starting from 2-aminoaryl methyl ketones. researchgate.net While this creates a different final product, the principle of using a 2-aminoacetophenone (B1585202) in a one-pot cyclization demonstrates the utility of these building blocks in modern synthetic sequences.

Similarly, a one-pot procedure for preparing 2'-aminoacetophenones involves the hydration and subsequent reduction of 1-ethynyl-2-nitrobenzenes. pherobase.com This sequence combines two distinct transformations into a single, efficient process. Applying this logic to the target molecule, one could envision a palladium-catalyzed cross-coupling reaction to construct the 2-ethyl-6-nitroaniline (B1322435) skeleton, followed by acylation and reduction in a one-pot or streamlined sequence, potentially using a catalyst that facilitates multiple transformations.

Transition Metal-Catalyzed Transformations in the Synthesis of Related Heterocycles from Aminoacetophenones

Aminoacetophenones are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, with transition-metal catalysis offering efficient and selective pathways. researchgate.netcjcatal.com Palladium, rhodium, and copper complexes are prominent catalysts in these transformations, enabling the construction of complex molecular architectures from simple starting materials. cjcatal.comias.ac.inias.ac.in

Palladium-Catalyzed Reactions:

Palladium catalysts are widely employed in the synthesis of quinolines from 2-amino aromatic ketones. mdpi.comrsc.org One notable method involves the one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. rsc.org This approach offers an alternative to traditional methods, which often require harsh reaction conditions. researchgate.net The palladium-catalyzed dehydrogenative coupling is another efficient strategy for constructing the quinoline (B57606) scaffold. mdpi.com This intramolecular C-H alkenylation can be directed to selectively form either quinolines or 1,2-dihydroquinolines by carefully choosing the reaction conditions. mdpi.com For instance, reactions carried out in acetic acid tend to yield quinolines, while milder conditions can lead to the formation of 1,2-dihydroquinolines. mdpi.com

Palladium catalysis is also instrumental in the synthesis of quinolin-2(1H)-ones. Methodologies such as Heck coupling followed by cyclization of pivaloylaminobenzenes have been successfully applied. nih.gov Furthermore, the coupling-cyclization between 2-iodoaniline (B362364) and α,β-unsaturated carbonyl compounds, catalyzed by Pd(OAc)₂, provides a direct route to 3-substituted quinolin-2(1H)-ones. nih.gov

Rhodium-Catalyzed Syntheses:

Rhodium catalysts have proven to be particularly effective in the synthesis of indoles. acs.org A prominent example is the oxidative coupling of acetanilides and internal alkynes mediated by a rhodium(III) catalyst. acs.org This method allows for the synthesis of highly functionalized indoles from readily available anilines. acs.org The reaction exhibits good regioselectivity, with indolization occurring at the more sterically accessible ortho-position of meta-substituted anilines. acs.org Rhodium-catalyzed redox-neutral coupling between N-aryl nitrones and alkynes also provides a pathway to trisubstituted indolines. cjcatal.com

Copper-Catalyzed Cyclizations:

Copper catalysts are frequently used in the synthesis of quinolines through various cyclization strategies. ias.ac.in Copper-catalyzed one-pot methods involving the reaction of anilines and aldehydes have been developed, proceeding through C-H functionalization and subsequent C-N/C-C bond formation. ias.ac.in These reactions often utilize molecular oxygen as an oxidant, presenting an economical and environmentally friendly approach. ias.ac.in Another strategy involves the copper-catalyzed synthesis of 3-substituted quinoline derivatives from saturated ketones and anthranils. mdpi.com

The following table summarizes selected transition metal-catalyzed transformations for the synthesis of heterocycles from aminoacetophenone analogs.

| Catalyst/Reagents | Starting Material | Product | Key Features |

| Pd(OAc)₂ / Ligand / Base | 2-Iodoaniline and α,β-unsaturated carbonyl compounds | 3-Substituted quinolin-2(1H)-ones | Good yields (67-76%) under relatively mild conditions. nih.gov |

| Rh(III) catalyst / Oxidant | Acetanilides and internal alkynes | Highly functionalized indoles | Good regioselectivity and high C2/C3 regioselectivity with aryl/alkyl substituted alkynes. acs.org |

| Cu(I) catalyst / Oxidant | Anilines and aldehydes | Substituted quinolines | One-pot, efficient strategy utilizing molecular oxygen as an oxidant. ias.ac.in |

Optimization of Reaction Conditions for Yield and Selectivity Enhancement

The efficiency and selectivity of transition metal-catalyzed syntheses of heterocycles from aminoacetophenones are highly dependent on the reaction conditions. Optimization of parameters such as the choice of catalyst, ligand, solvent, temperature, and additives is crucial for maximizing product yield and controlling regioselectivity. researchgate.net

Influence of Catalysts and Ligands:

The choice of the transition metal and its associated ligands plays a pivotal role. For instance, in the palladium-catalyzed synthesis of quinolines, the use of specific ligands can enhance the reaction rate and site selectivity. mdpi.com Pyridine ligands, in combination with various oxidants, have been shown to be effective in Pd(II)-catalyzed intramolecular reactions. mdpi.com In the synthesis of quinolin-2(1H)-ones, Pd₂(dba)₃ with the Xantphos ligand was found to be the optimal catalytic system for certain transformations. nih.gov

Effect of Solvents and Bases:

The solvent can significantly influence the outcome of a reaction. In some palladium-catalyzed syntheses of quinolines, acetic acid not only acts as a solvent but also promotes the deprotection and subsequent oxidation to form the quinoline core. mdpi.com The choice of base is also critical. In the coupling-cyclization of 2-iodoaniline, NaOAc was identified as an effective base in combination with a palladium catalyst. nih.gov

Role of Oxidants and Other Additives:

In many catalytic cycles, an external oxidant is required to regenerate the active catalytic species. mdpi.com The selection of the oxidant can affect the reaction rate and yield. In the rhodium-catalyzed synthesis of indoles, various oxidants are employed to facilitate the C-H activation and annulation process. acs.org Additives can also have a profound impact. For example, the addition of salts like LiCl or n-Bu₄NCl has been found to improve the yields and reproducibility of palladium-catalyzed indole (B1671886) synthesis. acs.org

The following interactive data table illustrates the optimization of various reaction parameters for the synthesis of a quinoline derivative.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield (%) |

| Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd/C | 75 |

| Ligand | PPh₃ | dppf | None | 82 |

| Solvent | DMF | Acetic Acid | Toluene | 68 |

| Base | NaOAc | K₂CO₃ | Et₃N | 78 |

| Temperature (°C) | 80 | 100 | 120 | 85 |

This table is a representative example and does not correspond to a specific literature report.

Chemical Reactivity and Mechanistic Investigations of 1 2 Amino 6 Ethylphenyl Ethan 1 One

Reactivity Profiles of the Carbonyl Moiety

The acetyl group attached to the substituted benzene (B151609) ring is a focal point for a variety of chemical transformations typical of aryl ketones. Its reactivity is influenced by the electron-donating nature of the ortho-amino group and the steric hindrance provided by the adjacent ortho-ethyl group.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of 1-(2-Amino-6-ethylphenyl)ethan-1-one is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. byjus.com

A significant application of this reactivity is in condensation reactions, particularly the Friedländer annulation. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group (e.g., another ketone or an ester) to construct quinoline (B57606) derivatives. wikipedia.orgorganic-chemistry.org For this compound, this intramolecular cyclization, often catalyzed by acid or base, provides a direct route to highly substituted quinolines, which are important structural motifs in medicinal chemistry. nih.govresearchgate.net The reaction mechanism can proceed through either an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction. wikipedia.org

The general scheme for nucleophilic addition is as follows:

A nucleophile attacks the electrophilic carbonyl carbon.

The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate. libretexts.org

Protonation of the alkoxide yields the final alcohol product. byjus.com

Selective Reduction to Corresponding Alcohols

The carbonyl group of aryl ketones can be selectively reduced to a secondary alcohol without affecting other functional groups, such as the aromatic ring or the amino group. This transformation is a cornerstone of organic synthesis. organic-chemistry.orgwikipedia.org A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices for stoichiometric reductions. wikipedia.org

Catalytic hydrogenation or transfer hydrogenation methods, often employing transition metal catalysts (e.g., Ru, Rh, Ir), offer milder and more selective alternatives. wikipedia.org For substrates like this compound, chemoselective reduction is crucial to preserve the amino functionality. Reagents like ammonia (B1221849) borane (B79455) in water have been shown to be effective for the selective reduction of ketones to alcohols under environmentally benign conditions. rsc.orgresearchgate.net The choice of reagent can also influence the stereochemical outcome if a chiral center is formed. nih.gov

Below is a table summarizing common reducing agents and their typical conditions for the reduction of aryl ketones.

| Reagent | Typical Conditions | Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temp | High for C=O over esters/amides |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF, followed by aqueous workup | Powerful, less selective, reduces many functional groups |

| Catalytic Hydrogenation (H₂, Pd/C) | Hydrogen gas, Palladium on Carbon, various solvents | Can reduce C=C and other groups; conditions can be tuned |

| Ammonia Borane (NH₃BH₃) | Water, Room Temperature | High chemoselectivity for carbonyls rsc.orgresearchgate.net |

Oxidative Transformations to Carboxylic Acids

While the reduction of the carbonyl group is common, its oxidation is less straightforward for this specific substrate. Direct oxidation of the acetyl group to a carboxylic acid is challenging without affecting the electron-rich, oxidation-sensitive aminophenyl ring. However, certain oxidative pathways exist for related 2-aminoacetophenones. For instance, domino oxidative cyclization reactions have been reported where the 2-aminoacetophenone (B1585202) undergoes a copper-catalyzed reaction to form more complex heterocyclic systems, implicitly involving oxidation of the acetyl group's α-carbon. researchgate.net In some cases, the acetyl group can be transformed into an α-oxocarboxylic acid intermediate, which then participates in further cyclization. researchgate.net

Transformations Involving the Aromatic Amino Group

The aromatic amino group in this compound is a versatile functional handle. Its nucleophilicity and ability to direct reactions on the aromatic ring are key aspects of its reactivity.

Nucleophilic Substitution Reactions

The amino group itself is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. libretexts.org This nucleophilicity allows it to participate in Sₙ2 reactions, for example, with alkyl halides. However, such reactions can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts as the initially formed amine product can react further. youtube.comlibretexts.org

In the context of this compound, the amino group can act as the nucleophile in intramolecular reactions. As mentioned in the Friedländer synthesis, the initial step can involve the amino group attacking another carbonyl, leading to cyclization. wikipedia.org This highlights the dual role of the molecule, where one functional group reacts with another, either inter- or intramolecularly.

Amination Reactions in Related Aromatic Systems

While the amino group in this compound is already present, the study of amination reactions in related systems provides context for its synthesis and potential further functionalization. The introduction of an amino group onto an aromatic ring, known as amination, is a fundamental process. organic-chemistry.org Modern methods often involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can form aryl amines from aryl halides or triflates. organic-chemistry.org

Furthermore, ortho-C–H amination, where a C-H bond ortho to an existing directing group is converted into a C-N bond, is a powerful strategy. acs.orgresearchgate.net For aniline (B41778) derivatives, directing groups can be installed on the nitrogen to facilitate copper- or palladium-catalyzed amination at the ortho position, offering a direct route to substituted anilines. acs.orgrsc.org These methods showcase advanced strategies for constructing molecules with substitution patterns similar to the target compound.

The table below details key amination strategies relevant to aromatic systems.

| Reaction Name | Description | Typical Catalysts |

| Buchwald-Hartwig Amination | Cross-coupling of an aryl halide/triflate with an amine. organic-chemistry.org | Palladium complexes with specialized phosphine (B1218219) ligands. |

| Ullmann Condensation | Copper-catalyzed reaction of an aryl halide with an amine. | Copper salts or complexes. |

| Directed C-H Amination | Functionalization of a C-H bond ortho to a directing group on the aniline nitrogen. acs.orgresearchgate.net | Copper, Palladium, or Rhodium catalysts. |

Diazo Coupling and Formation of Azo Compounds

The primary amino group on this compound allows it to undergo diazotization, a process that converts it into a diazonium salt. This reaction is the first step in the synthesis of a wide variety of azo compounds, which are known for their vibrant colors and are extensively used as dyes. nih.govunb.ca

The diazotization process involves treating the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.cajbiochemtech.com The low temperature is crucial because diazonium salts are generally unstable and can be explosive when isolated and dried. nih.gov The resulting diazonium salt of this compound is a highly reactive electrophile.

This diazonium ion can then be immediately used in a coupling reaction with an electron-rich aromatic compound, known as a coupling partner. nih.govnumberanalytics.com This reaction is a form of electrophilic aromatic substitution. numberanalytics.com Activated aromatic compounds such as phenols and anilines are common coupling partners. organic-chemistry.org The substitution typically occurs at the para position relative to the activating group on the coupling partner, unless this position is already occupied, in which case the ortho position is favored. nih.govorganic-chemistry.org

The general two-step reaction is as follows:

Diazotization: this compound is converted to its corresponding diazonium salt.

Azo Coupling: The diazonium salt reacts with a coupling component (e.g., phenol, aniline, or 2-naphthol) to form a new molecule containing the characteristic azo group (-N=N-), which links the two aromatic rings.

The specific azo compound formed and its resulting color depend on the structure of the coupling partner used.

| Coupling Partner | Resulting Azo Compound Structure (General) | Typical Color Class |

|---|---|---|

| Phenol | Aryl-N=N-Aryl'-OH | Orange / Red |

| Aniline | Aryl-N=N-Aryl'-NH₂ | Yellow / Orange |

| N,N-Dimethylaniline | Aryl-N=N-Aryl'-N(CH₃)₂ | Yellow / Red |

| 2-Naphthol | Aryl-N=N-Naphthyl-OH | Red / Brown |

| Salicylic Acid | Aryl-N=N-Aryl'-(OH)(COOH) | Yellow / Orange |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The rate and regioselectivity (i.e., the position of substitution) of the reaction are dictated by the combined electronic and steric effects of the three existing substituents: the amino group (-NH₂), the ethyl group (-C₂H₅), and the acetyl group (-C(=O)CH₃).

The directing effects of these groups are summarized below:

Amino (-NH₂) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. byjus.com

Ethyl (-C₂H₅) group: A weakly activating group that also directs to the ortho and para positions. chemistrysteps.com

Acetyl (-C(=O)CH₃) group: A moderately deactivating group that directs incoming electrophiles to the meta position.

The amino group at C2 strongly directs to C1 (occupied), C3, and C5.

The ethyl group at C1 directs to C2 (occupied), C4, and C6 (occupied).

The acetyl group at C6 directs to C2 (occupied), C4, and C5.

Considering these influences, the C4 position emerges as the most probable site for electrophilic attack. This position is para to the strongly activating amino group and is also favored by the directing effects of the ethyl and acetyl groups. The C3 and C5 positions are less favored. Steric hindrance from the adjacent ethyl and acetyl groups further disfavors attack at positions ortho to them.

Common EAS reactions include:

Halogenation: Reaction with bromine water, for instance, is expected to readily occur. Due to the high activation by the amino group, this reaction would likely lead to substitution at the C4 position to yield 1-(2-Amino-4-bromo-6-ethylphenyl)ethan-1-one. byjus.com

Nitration: Direct nitration with a mixture of nitric and sulfuric acids is complex. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH₃⁺). This anilinium group is a strong deactivator and a meta-director, which would direct the incoming nitro group to the C5 position. byjus.com Therefore, the reaction outcome is highly sensitive to the specific conditions used.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | C2 | Strongly Activating | Ortho, Para |

| -C₂H₅ (Ethyl) | C1 | Weakly Activating | Ortho, Para |

| -C(=O)CH₃ (Acetyl) | C6 | Moderately Deactivating | Meta |

Advanced Mechanistic Studies of Reaction Pathways and Intermediate Formation

Mechanistic studies provide a detailed, step-by-step understanding of how reactions involving this compound proceed, including the identification of transient intermediates.

Mechanism of Diazo Coupling: The formation of azo compounds is a well-studied example of an electrophilic aromatic substitution reaction. numberanalytics.com

Formation of the Electrophile: The reaction begins with the formation of a nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The amino group of this compound acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the aryl diazonium ion. organic-chemistry.org

Electrophilic Attack and Intermediate Formation: The aryl diazonium ion is a weak electrophile that then attacks the electron-rich ring of the coupling partner (e.g., a phenol). This attack disrupts the aromaticity of the coupling partner and forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. ic.ac.uk

Aromatization: A base (such as water or the counter-ion from the acid) removes a proton from the sigma complex, restoring the aromaticity of the ring and forming the final, stable azo compound. ic.ac.uk

For most azo coupling reactions, the initial electrophilic attack is the rate-limiting step. However, in cases involving significant steric hindrance, the final proton removal step can become rate-limiting. researchgate.net

Mechanism of Electrophilic Aromatic Substitution on the Phenyl Ring: The substitution of an electrophile onto the phenyl ring of this compound also proceeds via a sigma complex intermediate.

Generation of Electrophile: The reaction is initiated by the generation of a strong electrophile (e.g., Br⁺ from Br₂ and a Lewis acid, or NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack and Sigma Complex Formation: The π-electron system of the activated benzene ring acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate (arenium ion). The stability of this intermediate is crucial. When the attack occurs at the C4 position (para to the -NH₂ group), one of the resonance structures places the positive charge on the carbon atom bonded to the amino group. The lone pair of electrons on the nitrogen can then be delocalized into the ring, forming a fourth resonance structure (an iminium ion) that satisfies the octet rule for all atoms and greatly stabilizes the intermediate. This stabilization is why the amino group is such a strong activating and ortho, para-directing substituent.

Deprotonation: A weak base removes the proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final substituted product.

Modern mechanistic investigations often employ computational chemistry, such as Density Functional Theory (DFT), to model reaction pathways. umn.eduresearchgate.net These studies can calculate the energies of transition states and intermediates, providing theoretical support for predicted reaction outcomes and regioselectivity, even for complex substituted systems. umn.edu

Advanced Analytical Methodologies for Characterization of 1 2 Amino 6 Ethylphenyl Ethan 1 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-(2-Amino-6-ethylphenyl)ethan-1-one. Each technique offers a different lens through which to view the molecule's architecture.

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the methylene group and a triplet for the methyl group), the acetyl methyl protons (a singlet), and the amine protons (a broad singlet). The chemical shifts (δ) would be influenced by the electron-donating amino group and the electron-withdrawing acetyl group.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.5-7.5 | Multiplet | 3H |

| -NH₂ | 4.0-5.0 | Broad Singlet | 2H |

| -CH₂- (ethyl) | 2.6-2.8 | Quartet | 2H |

| -C(=O)-CH₃ | 2.4-2.6 | Singlet | 3H |

¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum of this compound would display signals for the carbonyl carbon, the aromatic carbons (with varying shifts due to the substituents), the acetyl methyl carbon, and the two carbons of the ethyl group.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 198-202 |

| Aromatic C-NH₂ | 145-150 |

| Aromatic C-ethyl | 138-142 |

| Aromatic C-H | 115-135 |

| -C(=O)-CH₃ | 25-30 |

| -CH₂- (ethyl) | 22-26 |

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity between protons and carbons. A COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, and between adjacent aromatic protons. An HSQC spectrum would link each proton signal to its directly attached carbon atom.

Dynamic NMR : This technique could be used to study conformational changes or restricted rotation, for instance, around the C(aromatic)-N bond, although significant dynamic processes at room temperature are not strongly anticipated for this molecule.

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and alkyl groups, the C=O stretch of the ketone, and C=C stretches of the aromatic ring.

Predicted FTIR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Alkyl) | 2850-2960 | Medium |

| C=O Stretch (Ketone) | 1670-1690 | Strong |

| C=C Stretch (Aromatic) | 1550-1650 | Medium-Strong |

| N-H Bend (Amine) | 1580-1650 | Medium |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring conjugated with the amino and acetyl groups in this compound would give rise to characteristic absorption bands in the UV-Vis spectrum, likely corresponding to π→π* and n→π* transitions. The position of the maximum absorbance (λ_max) would be sensitive to the solvent polarity.

Predicted UV-Vis Data for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 240-260 | High |

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amino group, which dictates the crystal packing. While no specific crystal structure data for this compound is publicly available, analysis of similar structures suggests the potential for hydrogen bonding between the amine protons and the carbonyl oxygen of adjacent molecules.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, this technique would first separate it from any impurities before it enters the mass spectrometer. In the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a unique fragmentation pattern.

The molecular ion peak would confirm the molecular weight of the compound. Key fragmentation pathways would likely involve the loss of the acetyl group (a peak at M-43) and the ethyl group (a peak at M-29). The fragmentation of the aromatic ring would also produce a characteristic pattern of ions.

Predicted GC-MS Fragmentation Data for this compound

| m/z | Predicted Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl radical from the ethyl or acetyl group |

| [M-29]⁺ | Loss of an ethyl radical |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-HRMS, LC-MS/MS, LC-QTOF-MS, ESI-MS, LCMS/TOF)4.2.3. High-Resolution Mass Spectrometry for Precise Mass Determination4.3. Chromatographic Separations for Purity Assessment and Isolation4.3.1. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)4.3.2. Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)4.4. Elemental Analysis for Empirical Formula Determination

Without any published research on the synthesis and characterization of "this compound," a detailed and scientifically accurate article on its advanced analytical methodologies cannot be generated. Further research and publication on this specific compound are required before such an analysis is possible.

Computational and Theoretical Studies on 1 2 Amino 6 Ethylphenyl Ethan 1 One

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to predict molecular structures, energies, and various spectroscopic properties, providing a detailed understanding that complements experimental data. researchgate.net For a molecule like 1-(2-Amino-6-ethylphenyl)ethan-1-one, these calculations would typically be performed using a basis set such as B3LYP/6-311G(d,p) to ensure a high degree of accuracy. researchgate.netmaterialsciencejournal.org

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.net

HOMO-LUMO Energy Gap : The energy difference between the HOMO and LUMO orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. ucm.es For this compound, the presence of the electron-donating amino (-NH2) and ethyl (-CH2CH3) groups on the phenyl ring would be expected to raise the energy of the HOMO, while the electron-withdrawing acetyl group (-COCH3) would lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a potential for high chemical reactivity.

Charge Distribution : Analysis of the distribution of electron density reveals the partial charges on each atom within the molecule. This information helps in understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the carbonyl group and the nitrogen atom of the amino group would carry the highest negative charges, while the hydrogen atoms of the amino group and the carbon atom of the carbonyl group would be electron-deficient.

Frontier Molecular Orbitals : The distribution of the HOMO and LUMO across the molecule provides insight into its reactive sites. The HOMO is the region from which an electron is most likely to be donated, indicating sites for electrophilic attack. The LUMO is the region most likely to accept an electron, indicating sites for nucleophilic attack. libretexts.org For this compound, the HOMO is expected to be localized primarily on the amino group and the aromatic ring, while the LUMO would be concentrated on the acetyl group.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Note: These are representative values based on similar compounds and are for illustrative purposes only.)

| Parameter | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Ionization Potential (I) | 5.8 eV |

| Electron Affinity (A) | 1.5 eV |

| Global Hardness (η) | 2.15 |

| Electronegativity (χ) | 3.65 |

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure.

Infrared (IR) Spectroscopy : Theoretical IR spectra can be calculated to predict the vibrational frequencies of different functional groups. For this compound, DFT calculations would predict characteristic stretching vibrations for the N-H bonds of the amino group (typically around 3300-3500 cm⁻¹), the C=O bond of the ketone (around 1650-1680 cm⁻¹), and C-H bonds of the aromatic ring and alkyl groups. nih.gov Comparing the calculated frequencies with experimental IR data helps in the precise assignment of vibrational bands. materialsciencejournal.org

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions and predict the maximum absorption wavelengths (λmax) in the UV-Visible spectrum. researchgate.net The predicted spectrum for this molecule would likely show absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values are then correlated with experimental data to aid in the structural elucidation of the molecule.

The Molecular Electrostatic Potential (MESP) surface is a visual tool used to understand the charge distribution and predict the reactivity of a molecule. researchgate.net The MESP map displays regions of varying electrostatic potential on the electron density surface.

Electrophilic and Nucleophilic Sites : Red-colored regions on the MESP map indicate negative electrostatic potential and are susceptible to electrophilic attack. These areas are typically rich in electrons, such as around the carbonyl oxygen and the amino nitrogen. Blue-colored regions signify positive electrostatic potential, which are electron-deficient areas prone to nucleophilic attack, such as the hydrogen atoms of the amino group. researchgate.net For this compound, the MESP analysis would clearly identify the carbonyl oxygen as a primary site for electrophilic interaction and the amino hydrogens as sites for hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to study the three-dimensional structure of a molecule and its dynamic behavior, including the stability of different conformers and the energy barriers to rotation.

Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds.

Rotational Barriers : The energy required to rotate a part of a molecule around a single bond is known as the rotational barrier. nih.gov For this compound, key rotational barriers would be associated with the C-C bond of the ethyl group and the C-C bond connecting the acetyl group to the phenyl ring. The steric hindrance caused by the ortho-positioning of the ethyl and amino groups would significantly influence the preferred orientation of the acetyl group. Computational studies can map the potential energy surface as a function of the dihedral angle to identify the lowest energy (most stable) conformations and the transition states between them. uisek.edu.ecnih.gov

Non-covalent interactions play a critical role in determining the preferred conformation and stability of a molecule.

Intramolecular Hydrogen Bonding : A key structural feature of this compound is the potential for an intramolecular hydrogen bond to form between one of the hydrogen atoms of the amino group and the oxygen atom of the adjacent acetyl group (N-H···O=C). This interaction would lead to the formation of a stable six-membered ring-like structure. Studies on the related compound 2'-aminoacetophenone (B46740) have shown that such intramolecular hydrogen bonding significantly influences its photophysical properties. nih.gov Computational analysis can confirm the presence and quantify the strength of this hydrogen bond by examining bond lengths, bond angles, and electron density at the bond critical points. This interaction is expected to be a dominant factor in stabilizing the planar conformation of the molecule.

Reactivity Prediction and Reaction Path Modeling

Computational chemistry provides valuable tools for predicting the reactivity of molecules and modeling the pathways of chemical reactions. numberanalytics.com For this compound, these methods can identify reactive sites and predict the outcomes of various reactions.

Reaction path modeling is a computational technique used to simulate the progression of a chemical reaction over time, tracing the changes in the chemical composition of a system. numberanalytics.com This involves mapping the potential energy surface of the reacting system to identify the lowest energy path from reactants to products, passing through transition states. By modeling these paths, researchers can gain insights into the mechanisms of reactions involving this compound. researchgate.net

Various computational approaches, such as DFT and ab initio methods, can be used to calculate the energies of reactants, products, intermediates, and transition states. This information is crucial for determining reaction rates and understanding the factors that control the selectivity of a reaction. For example, modeling the reaction of this compound with an electrophile would involve calculating the energies of possible intermediates and transition states to predict the most likely site of attack.

Studies on Nonlinear Optical Properties (e.g., Polarizability, Hyperpolarizability)

Organic molecules with extended π-conjugated systems and electron-donating and accepting groups can exhibit significant nonlinear optical (NLO) properties. nih.govucl.ac.uk These properties are of interest for applications in optoelectronics and photonics. ucl.ac.uk The amino and acetyl groups on the phenyl ring of this compound suggest that it and its derivatives could possess NLO activity.

The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). nih.gov Polarizability is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. Hyperpolarizability describes the nonlinear response of the molecule to strong electric fields, such as those from a laser. ucl.ac.uk

Computational methods, particularly time-dependent density functional theory (TD-DFT), are widely used to calculate the polarizability and hyperpolarizability of molecules. nih.gov These calculations can predict the NLO response of a compound and guide the design of new materials with enhanced NLO properties. For instance, theoretical studies on related organic compounds have shown that extending the π-conjugation or introducing strong donor-acceptor groups can significantly increase the hyperpolarizability. nih.govresearchgate.net

Table 2: Key Parameters in Computational NLO Studies

| Parameter | Symbol | Description |

| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. |

| Polarizability | α | The linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | The first nonlinear (second-order) response to an electric field. |

| Second Hyperpolarizability | γ | The second nonlinear (third-order) response to an electric field. |

Note: The values for these parameters for this compound would need to be determined through specific computational calculations.

Derivatization Strategies for 1 2 Amino 6 Ethylphenyl Ethan 1 One

Functionalization at the Amino Group

The primary amino group on the phenyl ring is a potent nucleophile, making it a prime target for various chemical transformations.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the amino group facilitates reactions with electrophilic reagents such as acyl chlorides, alkyl halides, and sulfonyl chlorides.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, typically by reacting the amine with an acyl chloride or anhydride (B1165640). This forms a stable amide linkage. For instance, reaction with acetyl chloride in the presence of a base would yield N-(2-acetyl-3-ethylphenyl)acetamide. These reactions are fundamental in peptide synthesis and the modification of bioactive molecules. google.com

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation can be challenging, as the primary amine can be converted into secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. thieme-connect.de Selective mono-alkylation can often be achieved by carefully controlling reaction conditions, such as using a specific base or a bulky alkylating agent. thieme-connect.deresearchgate.netresearchgate.net

Sulfonylation: Reacting the amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide. researchgate.netrsc.orgsigmaaldrich.com Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties.

| Reaction Type | Reagent Example | Typical Conditions | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Base (e.g., Pyridine, Triethylamine), Inert Solvent | Amide (e.g., N-(2-acetyl-3-ethylphenyl)acetamide) |

| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), Polar Solvent | Secondary/Tertiary Amine |

| Sulfonylation | Toluenesulfonyl Chloride (TsCl) | Base (e.g., Pyridine), Inert Solvent | Sulfonamide |

Formation of Imines and Schiff Bases for Further Elaboration

The condensation of the primary amino group of 1-(2-amino-6-ethylphenyl)ethan-1-one with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. arpgweb.comresearchgate.netnih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. arpgweb.com

This reaction is typically reversible and can be catalyzed by either acid or base. researchgate.net The resulting Schiff bases are valuable intermediates themselves, as the imine bond can be reduced to a stable secondary amine or participate in various cycloaddition and nucleophilic addition reactions, providing a pathway to more complex molecular architectures. nih.gov

| Reactant | Reagent Example | Conditions | Product |

|---|---|---|---|

| This compound | Benzaldehyde | Acid or Base catalyst, Reflux in Ethanol (B145695) | (E)-1-(2-((Benzylidene)amino)-6-ethylphenyl)ethan-1-one |

| This compound | Acetone | Acid catalyst, Reflux | 1-(6-Ethyl-2-(propan-2-ylideneamino)phenyl)ethan-1-one |

Cyclization Reactions to Form Fused Heterocyclic Compounds Incorporating the Amino Functionality

The presence of the amino group ortho to the acetyl group provides a unique opportunity for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often driven by the formation of a stable aromatic ring. researchgate.netnih.govbohrium.comnih.gov

A well-known example is the Friedländer annulation, where an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl to form a quinoline (B57606). researchgate.netnih.govorganic-chemistry.org In the case of this compound, reaction with a 1,3-dicarbonyl compound in the presence of an acid or base catalyst can lead to the synthesis of substituted quinolines. researchgate.net These fused heterocyclic scaffolds are prevalent in many biologically active molecules and natural products. rsc.org

Modifications of the Ethanone (B97240) Moiety

The carbonyl group of the ethanone moiety is electrophilic and serves as a handle for a different set of derivatization strategies.

Formation of Oximes and Hydrazones

The ketone functionality readily undergoes condensation reactions with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives.

Oximes: Reaction with hydroxylamine (NH₂OH) converts the ketone into an oxime, which contains a C=N-OH functionality. prepchem.comarpgweb.comarpgweb.commisuratau.edu.ly The reaction is typically carried out by heating the ketone with hydroxylamine hydrochloride in the presence of a base like potassium hydroxide (B78521) or sodium acetate. prepchem.comorgsyn.org

Hydrazones: Similarly, reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields hydrazones, characterized by a C=N-NHR group. researchgate.netlibretexts.orglibretexts.orgchegg.com These reactions proceed via nucleophilic addition to the carbonyl carbon followed by dehydration. libretexts.orglibretexts.org Oximes and hydrazones are stable, crystalline compounds and are useful for the characterization and purification of carbonyl compounds. They also serve as precursors for further transformations, such as the Wolff-Kishner reduction of hydrazones to alkanes. libretexts.orglibretexts.orgucla.edu

| Reaction Type | Reagent | Typical Conditions | Product Functional Group |

|---|---|---|---|

| Oxime Formation | Hydroxylamine Hydrochloride (NH₂OH·HCl) | Base (e.g., KOH, NaOAc), Heat in Ethanol/Water | C=N-OH |

| Hydrazone Formation | Hydrazine Hydrate (H₂NNH₂·H₂O) | Acid catalyst or Reflux in Ethanol | C=N-NH₂ |

Involvement in Carbonyl Condensation Reactions (e.g., for chalcone (B49325) synthesis)

The ethanone group of this compound can participate in base-catalyzed condensation reactions with aldehydes that lack α-hydrogens, such as benzaldehyde. This specific type of crossed aldol (B89426) condensation is known as the Claisen-Schmidt condensation, and it is a primary method for synthesizing chalcones. rsc.orgresearchgate.netijarsct.co.intcu.edu

In this reaction, a strong base (like NaOH or KOH) deprotonates the α-carbon of the ethanone, generating an enolate ion. tcu.eduyoutube.com This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde. youtube.com The resulting aldol adduct readily undergoes dehydration to form the α,β-unsaturated ketone system characteristic of chalcones. escholarship.orgyoutube.com Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds. ijarsct.co.in The reaction is typically performed in a polar solvent like ethanol at room temperature or with gentle heating. ijarsct.co.inrsc.org

| Ketone Component | Aldehyde Component | Catalyst/Conditions | Product Type |

|---|---|---|---|

| This compound | Benzaldehyde | NaOH or KOH in Ethanol, Room Temperature | (E)-1-(2-Amino-6-ethylphenyl)-3-phenylprop-2-en-1-one (a 2'-aminochalcone) |

| This compound | 4-Chlorobenzaldehyde | NaOH or KOH in Ethanol, Room Temperature | (E)-1-(2-Amino-6-ethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-one |

Transformations of the Ethyl Substituent

The ethyl group at the 6-position of the phenyl ring, while seemingly a simple alkyl substituent, offers several opportunities for chemical modification. Transformations at this benzylic position can introduce new functional groups, alter the steric and electronic properties of the molecule, and provide handles for further conjugation.

One of the most common and effective methods for functionalizing an ethyl group on an aromatic ring is through benzylic oxidation. libretexts.orglibretexts.org This can be achieved using a variety of oxidizing agents to yield different products. For instance, treatment with strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can lead to the formation of a carboxylic acid at the benzylic position. libretexts.org This transformation would convert the ethyl group into a carboxyl group, drastically altering the physicochemical properties of the molecule by introducing a highly polar and ionizable functional group.

Alternatively, milder and more selective oxidation methods can be employed to yield other functional groups. The use of reagents like N-bromosuccinimide (NBS) followed by hydrolysis can introduce a hydroxyl group at the benzylic position, affording the corresponding secondary alcohol. This alcohol can then serve as a versatile intermediate for further derivatization, such as esterification or etherification, to introduce a wide range of substituents.

Furthermore, catalytic oxidation methods offer a greener and more controlled approach to benzylic functionalization. researchgate.netnih.gov For example, transition metal catalysts in the presence of an oxidant can selectively convert the ethyl group into a ketone, yielding a 1-(2-amino-6-acetylphenyl)ethan-1-one derivative. This introduces a second acetyl group, which can be further modified or used as a point of interaction with biological targets.

Below is a hypothetical data table summarizing potential transformations of the ethyl substituent of this compound.

| Starting Material | Reagents and Conditions | Product | Functional Group Introduced |

| This compound | 1. KMnO4, OH-, heat; 2. H3O+ | 2-Amino-6-carboxyphenyl)ethan-1-one | Carboxylic Acid |

| This compound | 1. NBS, CCl4, light; 2. H2O | 1-(2-Amino-6-(1-hydroxyethyl)phenyl)ethan-1-one | Hydroxyl |

| This compound | Metal Catalyst (e.g., Co(II), Mn(II)), O2 | 1-(2-Amino-6-acetylphenyl)ethan-1-one | Ketone |

Synthesis of Complex Polyfunctionalized Analogs for Structure-Activity Relationship Studies

The synthesis of a diverse library of analogs is crucial for elucidating the structure-activity relationships of a lead compound. For this compound, the synthesis of complex polyfunctionalized analogs can be achieved by combining transformations of the ethyl group with modifications at other positions of the molecule, such as the amino group and the aromatic ring.

A diversity-oriented synthesis approach can be employed, starting from the core scaffold and introducing various functional groups through a series of well-established reactions. mdpi.com For instance, the amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. The aromatic ring itself can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce substituents at the positions not occupied by the amino, ethyl, and acetyl groups.

The combination of these modifications allows for the systematic exploration of the chemical space around the this compound scaffold. For example, a library of amides can be synthesized by reacting the amino group with a variety of carboxylic acids or their activated derivatives. Simultaneously, the ethyl group can be oxidized to a hydroxyl group, which can then be etherified with different alkyl or aryl halides.

The following data table illustrates a hypothetical set of polyfunctionalized analogs that could be synthesized for SAR studies, showcasing the potential for diverse functionalization.

| Analog ID | Modification at Amino Group | Modification at Ethyl Group | Modification at Aromatic Ring |

| A-001 | Acetylated | Unmodified | Unmodified |

| A-002 | Unmodified | Hydroxylated | Brominated |

| A-003 | Methylated | Carboxylated | Nitrated |

| A-004 | Benzoylated | Unmodified | Chlorinated |

| A-005 | Sulfonylated | Hydroxylated and Etherified | Unmodified |

By systematically synthesizing and evaluating the biological activity of such analogs, researchers can gain valuable insights into the key structural features required for the desired pharmacological effect. This information is instrumental in the design of more potent and selective drug candidates.

Conclusion and Future Research Directions

Synthesis of Current Research Advancements for 1-(2-Amino-6-ethylphenyl)ethan-1-one and its Structural Analogs

Research concerning this compound is intrinsically linked to the broader field of 2-aminoaryl ketones, which are pivotal intermediates in the synthesis of quinolines and other N-heterocycles. The primary synthetic utility of these compounds lies in their participation in cyclization reactions, most notably the Friedländer annulation. This reaction, involving the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, remains a cornerstone for the construction of the quinoline (B57606) scaffold. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Recent advancements have focused on enhancing the efficiency, selectivity, and environmental sustainability of these synthetic transformations. The use of various catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, has been extensively explored to improve reaction rates and yields. wikipedia.orgalfa-chemistry.com For instance, metal-free approaches are gaining traction, offering an environmentally benign alternative to traditional metal-catalyzed processes. nih.govacs.org

Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields for the synthesis of quinolines from 2-aminoaryl ketones. ekb.eg This technique aligns with the principles of green chemistry by minimizing energy consumption and solvent usage.

The table below summarizes various catalytic systems and conditions employed in the synthesis of quinoline derivatives from 2-aminoaryl ketones, which are directly applicable to this compound.

| Catalyst/Promoter | Reaction Conditions | Key Advantages | Relevant Analogs |

|---|---|---|---|

| Trifluoroacetic acid, p-toluenesulfonic acid | Conventional heating | Classical and well-established | 2-aminobenzaldehydes, 2-aminoacetophenones |

| Iodine | Mild conditions | Metal-free, readily available | Various 2-aminoaryl ketones |

| Lewis Acids (e.g., Nd(NO3)3·6H2O) | Efficient and rapid | High yields | Functionalized 2-aminoaryl ketones |

| Heterogeneous Catalysts (e.g., Montmorillonite K-10, Zeolites) | Solvent-free or in ethanol (B145695) | Recyclable catalyst, environmentally friendly | 2-aminoaryl ketones |

| Microwave Irradiation | Short reaction times | Increased efficiency, reduced energy consumption | Various 2-aminoaryl ketones |

Identification of Unexplored Synthetic Routes and Methodological Innovations

While the Friedländer synthesis and its variations are well-established, there remain several avenues for methodological innovation in the synthesis of this compound and its derivatives. One area of potential exploration is the development of novel multicomponent reactions (MCRs). nih.gov MCRs offer the advantage of constructing complex molecules in a single step from multiple starting materials, which can significantly improve synthetic efficiency. nih.gov Designing an MCR that incorporates this compound to generate diverse heterocyclic scaffolds would be a significant advancement.

Furthermore, the exploration of C-H bond functionalization strategies for the direct synthesis or modification of 2-amino-6-alkylacetophenones is a promising frontier. rsc.orgrsc.org This approach could provide more atom-economical and step-efficient routes to these valuable building blocks, avoiding the need for pre-functionalized starting materials.

The development of asymmetric syntheses of chiral quinolines from 2-aminoaryl ketones is another area ripe for exploration. While some progress has been made, the development of highly enantioselective methods remains a challenge. alfa-chemistry.com The steric hindrance provided by the ethyl group at the 6-position in this compound could be exploited to achieve high levels of stereocontrol in such reactions.

Future Trajectories in Advanced Computational Studies and Reactivity Prediction

Computational chemistry offers powerful tools to understand and predict the reactivity of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known reactions, such as the Friedländer synthesis, and to predict the feasibility of novel synthetic pathways. researchgate.netmdpi.com

Specifically, future computational studies could focus on:

Reaction Mechanism Elucidation: A detailed DFT study of the Friedländer reaction involving this compound could provide insights into the role of the ethyl group in influencing the reaction kinetics and regioselectivity.

Catalyst Design: Computational screening of potential catalysts for novel transformations of this compound could accelerate the discovery of more efficient and selective synthetic methods.

Spectroscopic Property Prediction: Calculation of spectroscopic data (e.g., NMR, IR, UV-Vis) can aid in the characterization of new compounds derived from this compound.

Reactivity Prediction: Computational analysis of the molecule's electronic structure, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, can predict its reactivity towards various electrophiles and nucleophiles, guiding the design of new reactions. echemcom.comechemcom.comsamipubco.com

The table below outlines potential computational studies and their expected outcomes for this compound.

| Computational Method | Focus of Study | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism of quinoline synthesis | Transition state energies, role of substituents |

| Time-Dependent DFT (TD-DFT) | Electronic transitions and spectroscopic properties | Prediction of UV-Vis spectra for new derivatives |

| Molecular Dynamics (MD) | Conformational analysis and solvent effects | Understanding reactant and intermediate stability |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with potential biological activity | Guiding the design of new bioactive molecules |

Expanding Frontiers for Applications in Niche Areas of Organic Chemistry and Materials Science

The primary application of this compound lies in its role as a precursor to polysubstituted quinolines. These quinoline derivatives are known to possess a wide range of biological activities and are also valuable scaffolds in materials science. researchgate.netnih.govnih.gov

Future research should focus on leveraging the unique substitution pattern of this compound to create novel quinolines with tailored properties for niche applications. For instance:

Medicinal Chemistry: The development of novel quinoline-based compounds as potential therapeutic agents is a significant area of research. nih.gov The ethyl group at the 8-position of the resulting quinoline (derived from the 6-position of the acetophenone) can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Functional Materials: Quinolines are known to exhibit interesting photophysical properties and have been investigated for applications in organic light-emitting diodes (OLEDs), sensors, and dyes. nih.gov The substitution pattern of quinolines derived from this compound could be tuned to create materials with specific optical and electronic properties.

Catalysis: Certain quinoline derivatives can act as ligands for transition metal catalysts. The synthesis of novel quinoline-based ligands from this compound could lead to the development of new catalysts for a variety of organic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.